molecular formula C21H30O3 B1583494 Methyl 3-oxo-4-androstene-17beta-carboxylate CAS No. 2681-55-2

Methyl 3-oxo-4-androstene-17beta-carboxylate

Cat. No.: B1583494
CAS No.: 2681-55-2
M. Wt: 330.5 g/mol
InChI Key: XWFWMYFLNHTEBF-YFWFAHHUSA-N
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Description

Methyl 3-oxo-4-androstene-17beta-carboxylate is a synthetic steroid compound, also known as a carbamate steroid. It is a derivative of androstane with ketone, ene, and carboxylic acid methyl ester groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of finasteride .

Mechanism of Action

Target of Action

Methyl 3-oxo-4-androstene-17beta-carboxylate, also known as methyl (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate, is a synthetic androgen steroid . It functions as a derivative of the male sex hormone testosterone . The primary targets of this compound are androgen receptors, which play a crucial role in the development and maintenance of male secondary sexual characteristics .

Mode of Action

Upon administration, this compound binds to androgen receptors. This binding triggers a series of intracellular events, including protein synthesis, cell growth, and differentiation . The compound’s interaction with its targets results in the emulation of testosterone’s effects, primarily promoting muscle growth and strength .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis and cell growth. By binding to androgen receptors, this compound can influence the transcription of genes that regulate these processes . The downstream effects include increased muscle mass and strength, among other testosterone-like effects .

Pharmacokinetics

The compound is likely to be distributed throughout the body, particularly in tissues with high androgen receptor concentrations .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anabolic. This means that it promotes the growth of skeletal muscle and other tissues with androgen receptors . The compound’s action can also result in the development and maintenance of male secondary sexual characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is relatively stable under dry conditions, but hydrolysis and degradation may occur under high humidity . Additionally, individual factors such as age, health status, and genetic makeup can also affect the compound’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-4-androstene-17beta-carboxylate is typically synthesized from androst-4-ene-17-carboxaldehyde, 3-oxo-, (17β)-. The synthesis involves esterification and reduction reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-androstene-17beta-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-oxo-4-androstene-17beta-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.

    Biology: Studied for its effects on steroid metabolism and hormone regulation.

    Medicine: Utilized in the synthesis of pharmaceuticals like finasteride, which is used to treat conditions like benign prostatic hyperplasia and androgenetic alopecia.

    Industry: Employed in the production of steroid-based drugs and research chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-4-androstene-17beta-carboxylate is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of finasteride. Its ability to inhibit 5-alpha-reductase distinguishes it from other similar compounds, making it valuable in medical applications .

Properties

IUPAC Name

methyl (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3/t15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFWMYFLNHTEBF-YFWFAHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949612
Record name Methyl 3-oxoandrost-4-ene-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2681-55-2
Record name Methyl (17β)-3-oxoandrost-4-ene-17-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2681-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androst-4-ene-17-carboxylic acid, 3-oxo-, methyl ester, (17beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002681552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-oxoandrost-4-ene-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androst-4-ene-17-carboxylic acid, 3-oxo-, methyl ester, (17β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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